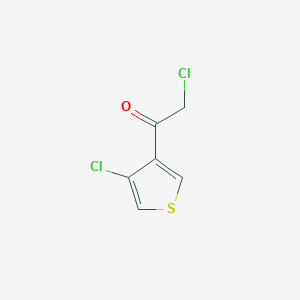![molecular formula C12H19ClO B13951603 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 95685-43-1](/img/structure/B13951603.png)
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)bicyclo[321]octane-3-carbonyl chloride is an organic compound with a complex bicyclic structure This compound is characterized by its unique bicyclo[321]octane framework, which is a common motif in many biologically active natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the opening of a cyclopropane ring . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired scale, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be harnessed to modify enzyme activity or to create targeted drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A simpler analog without the carbonyl chloride group.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure.
Tropane Alkaloids: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride is unique due to its combination of the bicyclo[3.2.1]octane framework and the reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
95685-43-1 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
3-propan-2-ylbicyclo[3.2.1]octane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3 |
InChI Key |
LTOUQLYYCBCTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC(C2)C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
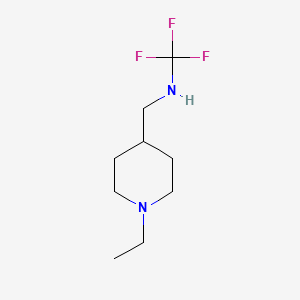
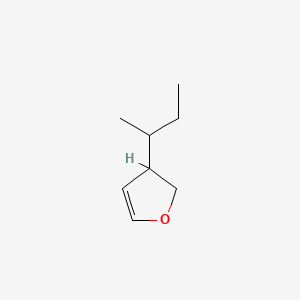
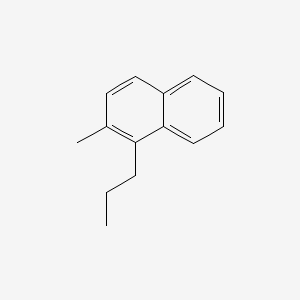
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)

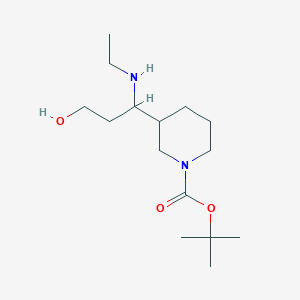
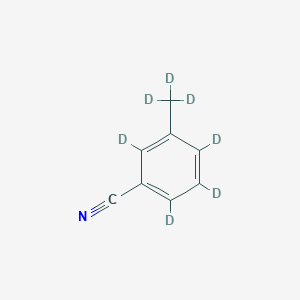

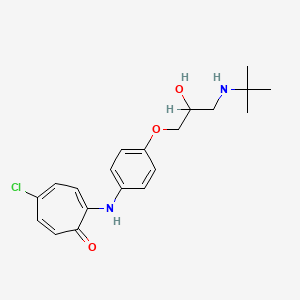
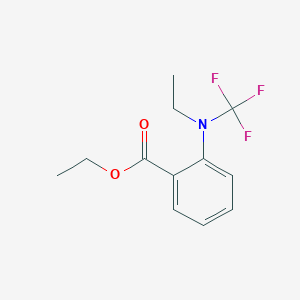
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
